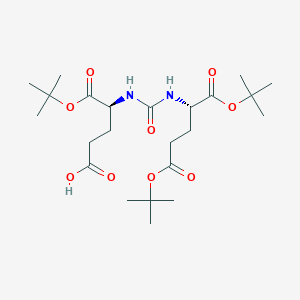

DUPA(OtBu)-OH

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDHSXZOLZZGF-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of DUPA(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

DUPA(OtBu)-OH, with the IUPAC name (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a pivotal precursor molecule in the development of targeted therapies for prostate cancer.[1][][3][4] As a protected form of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), it serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[] This document provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of DUPA(OtBu)-OH, tailored for professionals in the field of drug discovery and development.

Core Chemical Properties

DUPA(OtBu)-OH is a white to off-white solid at room temperature. Its chemical structure is characterized by the presence of three tert-butyl ester protecting groups, which mask the carboxylic acid functionalities of the parent DUPA molecule. This protection strategy is crucial for synthetic manipulations, particularly during the conjugation of DUPA to various payloads such as imaging agents or cytotoxic drugs.

Physicochemical Data

A summary of the key physicochemical properties of DUPA(OtBu)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1026987-94-9 | |

| Molecular Formula | C₂₃H₄₀N₂O₉ | |

| Molecular Weight | 488.57 g/mol | |

| IUPAC Name | (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

| Appearance | White to Off-white Solid | |

| Melting Point | 120-123 °C | |

| Purity | ≥95% |

Solubility and Stability

The solubility and stability of DUPA(OtBu)-OH are critical considerations for its storage, handling, and use in chemical reactions.

| Solvent | Solubility | Reference(s) |

| DMSO | 125 mg/mL (255.85 mM) | |

| Methanol | Soluble | |

| Chloroform | Sparingly soluble | |

| Acetonitrile | Soluble |

Stability: DUPA(OtBu)-OH is stable for extended periods when stored under appropriate conditions. As a powder, it can be stored at -20°C for up to 3 years. In solvent, storage at -80°C is recommended for up to 2 years.

Biological Significance and Mechanism of Action

The biological relevance of DUPA(OtBu)-OH lies in its deprotected form, DUPA, which is a potent and selective inhibitor of PSMA. PSMA is a compelling target for prostate cancer therapy due to its high expression on malignant prostate cells and its role in tumor progression.

PSMA Targeting and Endocytosis

Upon administration and subsequent deprotection in vivo or after chemical deprotection, DUPA binds to the extracellular enzymatic domain of PSMA with high affinity. The inhibition constant (Ki) for DUPA binding to PSMA is approximately 8 nM. This binding event triggers receptor-mediated endocytosis, a process by which the PSMA-DUPA complex is internalized into the cancer cell. This internalization mechanism is the cornerstone of DUPA's utility as a targeting moiety, enabling the selective delivery of conjugated payloads directly into PSMA-expressing cells.

PSMA Signaling Pathway

The binding of ligands to PSMA is not only a mechanism for internalization but also influences intracellular signaling pathways that are crucial for prostate cancer cell survival and proliferation. High PSMA expression has been shown to redirect signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, thereby promoting tumor growth and survival. Understanding this "pathway switch" is critical for developing effective therapeutic strategies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving DUPA(OtBu)-OH and its derivatives.

Synthesis and Conjugation

Competitive Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and Ki) of a non-radiolabeled PSMA ligand by its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Binding buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T)

-

Non-radiolabeled competitor ligand (e.g., deprotected DUPA)

-

Multi-well plates (e.g., 96-well)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.

-

Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled competitor ligand in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.

-

Competition Reaction:

-

Wash the cells with binding buffer.

-

Add the various concentrations of the competitor ligand to the wells.

-

Add the radiolabeled ligand to all wells.

-

Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours to prevent internalization.

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Cell culture medium and supplements

-

DUPA-drug conjugate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the DUPA-drug conjugate. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the efficacy and toxicity of DUPA-conjugated therapies.

Procedure Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the DUPA-drug conjugate and control vehicle intravenously or intraperitoneally according to a predetermined schedule and dosage.

-

Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Conclusion

DUPA(OtBu)-OH is a critical building block in the design and synthesis of PSMA-targeted agents for the diagnosis and treatment of prostate cancer. Its well-defined chemical properties, coupled with the high affinity and specificity of its deprotected form for PSMA, make it an invaluable tool for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel DUPA-based conjugates, from initial synthesis and in vitro characterization to preclinical in vivo efficacy and toxicity studies. A thorough understanding of the underlying biology of PSMA and the chemical characteristics of DUPA(OtBu)-OH is paramount to advancing the next generation of targeted prostate cancer therapies.

References

In-Depth Technical Guide on DUPA(OtBu)-OH for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Core Compound: DUPA(OtBu)-OH

DUPA(OtBu)-OH, with the CAS Number 1026987-94-9 , is a pivotal precursor in the development of targeted cancer therapeutics.[1][2][3][4][5] It is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for selective drug delivery. The tert-butyl ester protecting groups (OtBu) on DUPA(OtBu)-OH mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of DUPA(OtBu)-OH is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1026987-94-9 | |

| Molecular Formula | C23H40N2O9 | |

| Molecular Weight | 488.57 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, sparingly soluble in chloroform. | |

| Storage | Recommended storage at 2-8°C. | |

| Melting Point | 120-123 °C |

Mechanism of Action: PSMA-Targeted Drug Delivery

The therapeutic strategy leveraging DUPA(OtBu)-OH revolves around the high affinity of its deprotected form, DUPA, for PSMA. Once conjugated to a cytotoxic drug, the DUPA-drug conjugate acts as a targeting moiety, selectively binding to PSMA-expressing cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell internalizes the conjugate. Inside the cell, the linker connecting DUPA and the drug is designed to be cleaved, releasing the cytotoxic payload and inducing cell death. This targeted approach aims to enhance the therapeutic efficacy of the drug while minimizing off-target toxicity to healthy tissues.

Signaling Pathway and Experimental Workflow

The process of PSMA-targeted drug delivery using a DUPA-conjugate can be visualized as a multi-step pathway. The following diagrams illustrate the conceptual signaling pathway of PSMA-mediated endocytosis and a general experimental workflow for evaluating DUPA-conjugated drugs.

Caption: PSMA-Mediated Endocytosis Pathway.

Caption: DUPA-Conjugate Evaluation Workflow.

Experimental Protocols

Synthesis of a DUPA-Docetaxel Conjugate

The synthesis of a DUPA-docetaxel conjugate from DUPA(OtBu)-OH generally involves a multi-step process. The following is a representative protocol, and specific conditions may need to be optimized based on the linker and drug used.

-

Deprotection of DUPA(OtBu)-OH: The tert-butyl protecting groups are removed from DUPA(OtBu)-OH using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature.

-

Activation of the Carboxylic Acid: The newly exposed carboxylic acid on the DUPA molecule is activated to facilitate coupling with the drug or a linker. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Conjugation to Docetaxel: The activated DUPA is then reacted with docetaxel. The reaction is typically performed in an anhydrous aprotic solvent, such as dimethylformamide (DMF), under an inert atmosphere.

-

Purification: The final DUPA-docetaxel conjugate is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the conjugate are confirmed using analytical methods such as 1H NMR, mass spectrometry (MS), and analytical HPLC.

Quantitative Data

The efficacy of DUPA-drug conjugates has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Cytotoxicity of DUPA-Conjugates

| Cell Line | Conjugate | IC50 (nM) | Reference |

| 22RV1 (PSMA+) | DUPA-Indenoisoquinoline | Low nanomolar range | |

| PSMA-positive | PSMA-targeted docetaxel conjugate | Close to unmodified docetaxel |

In Vivo Antitumor Efficacy of DUPA-Conjugates

| Tumor Model | Conjugate | Dose | Tumor Growth Inhibition | Reference |

| 22RV1 Xenograft | DUPA-Indenoisoquinoline | Not specified | Complete cessation of tumor growth | |

| PSMA-positive Xenograft | PSMA-targeted docetaxel conjugate | 30 mg/kg | >80% | |

| Prostate Cancer Xenograft | PSMA CAR T-cells + low-dose docetaxel | Not specified | Significant inhibition |

Pharmacokinetic Parameters of Paclitaxel in Mice

| Parameter | Value | Reference |

| Clearance (CLtb) | 3.25 ml min-1 kg-1 (male) | |

| 4.54 ml min-1 kg-1 (female) | ||

| Terminal Half-life (t1/2) | 69 min (male) | |

| 43 min (female) | ||

| Bioavailability (i.p.) | ~10% |

Conclusion

DUPA(OtBu)-OH is a critical building block for the development of PSMA-targeted therapies. Its chemical properties allow for the straightforward synthesis of conjugates with various cytotoxic agents. The resulting DUPA-drug conjugates have demonstrated significant potential in preclinical studies, exhibiting high potency against PSMA-expressing cancer cells and promising antitumor efficacy in vivo. Further research and development in this area hold the potential to deliver more effective and less toxic treatments for prostate cancer and other PSMA-positive malignancies.

References

- 1. PSMA-Directed CAR T Cells Combined with Low-Dose Docetaxel Treatment Induce Tumor Regression in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

DUPA(OtBu)-OH: A Comprehensive Technical Guide to a DUPA Precursor for Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of DUPA(OtBu)-OH, a key precursor for the synthesis of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). DUPA is a potent, high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed in prostate cancer. This document details the synthesis of DUPA from its tert-butyl protected precursor, DUPA(OtBu)-OH, methods for conjugating DUPA to therapeutic agents, and protocols for evaluating its binding affinity to PSMA. Furthermore, it elucidates the critical role of the PSMA-mediated signaling pathways in cancer progression, providing a rationale for the targeted drug delivery approach. This guide is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development, offering both theoretical knowledge and practical experimental procedures.

Introduction

Prostate cancer remains a significant global health concern, and the development of targeted therapies is a primary focus of current research. The Prostate-Specific Membrane Antigen (PSMA) has emerged as an exceptional target due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] DUPA, a glutamate-urea-based small molecule, binds to PSMA with high affinity and specificity, making it an ideal targeting moiety for the selective delivery of cytotoxic drugs, radioligands, and imaging agents to prostate cancer cells.[3][4][5]

DUPA(OtBu)-OH is a protected form of DUPA where the carboxylic acid groups are esterified with tert-butyl (OtBu) groups. This protection strategy is crucial for synthetic manipulations, such as the conjugation of DUPA to other molecules, by preventing unwanted side reactions. The tert-butyl protecting groups can be efficiently removed under acidic conditions to yield the active DUPA ligand. This guide will provide a detailed exploration of DUPA(OtBu)-OH as a versatile precursor for the development of PSMA-targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of DUPA(OtBu)-OH is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester | |

| Synonyms | DUPA(OtBu)3-OH | |

| CAS Number | 1026987-94-9 | |

| Molecular Formula | C23H40N2O9 | |

| Molecular Weight | 488.57 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in acetonitrile, sparingly soluble in chloroform, soluble in methanol. | |

| Storage | -20°C |

Experimental Protocols

This section provides detailed experimental protocols for the deprotection of DUPA(OtBu)-OH to synthesize DUPA, the conjugation of DUPA to an amine-containing molecule, and the determination of PSMA binding affinity.

Synthesis of DUPA from DUPA(OtBu)-OH (tert-Butyl Deprotection)

This protocol describes the removal of the tert-butyl protecting groups from DUPA(OtBu)-OH using trifluoroacetic acid (TFA).

Materials:

-

DUPA(OtBu)-OH

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dipeptidyl ether

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve DUPA(OtBu)-OH in a 1:1 mixture of anhydrous DCM and TFA. A typical concentration is 1 gram of DUPA(OtBu)-OH in 20 mL of the DCM/TFA solution.

-

Stir the solution at room temperature under an inert atmosphere (nitrogen or argon) for 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The crude DUPA product is often obtained as a solid or oil. To precipitate the product, dissolve the residue in a minimal amount of DCM and add it dropwise to cold diethyl ether with vigorous stirring.

-

Collect the precipitated DUPA by filtration or centrifugation.

-

Wash the solid with cold diethyl ether and dry under high vacuum to yield the final DUPA product.

dot

Caption: Workflow for the synthesis of DUPA from DUPA(OtBu)-OH.

General Protocol for DUPA Conjugation to Amine-Containing Molecules

This protocol outlines a general procedure for conjugating the carboxylic acid group of DUPA to a primary amine on a therapeutic agent using EDC/NHS chemistry.

Materials:

-

DUPA

-

Amine-containing molecule (e.g., drug, linker)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Nitrogen or Argon gas

Procedure:

-

Activation of DUPA:

-

Dissolve DUPA in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the DUPA solution.

-

Stir the reaction mixture under an inert atmosphere at room temperature for 15-60 minutes to form the NHS-ester of DUPA.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated DUPA-NHS ester solution to the amine-containing molecule solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification:

-

The DUPA-conjugate can be purified from the reaction mixture using techniques such as dialysis, size-exclusion chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

dot

Caption: General workflow for EDC/NHS-mediated conjugation of DUPA.

Competitive Radioligand Binding Assay for PSMA

This protocol is for determining the binding affinity (IC50 and Ki) of DUPA or DUPA-conjugates to PSMA expressed on cancer cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Radioligand (e.g., [177Lu]Lu-PSMA-617)

-

Unlabeled competitor (DUPA or DUPA-conjugate)

-

2-PMPA (a known PSMA inhibitor for non-specific binding determination)

-

Cell culture medium

-

Assay buffer (e.g., RPMI + 0.5% BSA)

-

96-well cell culture plates

-

Gamma or beta counter

Procedure:

-

Cell Seeding:

-

Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Ligand Preparation:

-

Prepare serial dilutions of the unlabeled competitor (DUPA or DUPA-conjugate) in the assay buffer. The concentration range should span several orders of magnitude (e.g., 10^-12 M to 10^-5 M).

-

Prepare the radioligand at a fixed concentration, typically at or below its Kd value.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer and the fixed concentration of the radioligand.

-

Non-specific Binding (NSB): Add a high concentration of an unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of the radioligand.

-

Competition: Add the serially diluted unlabeled competitor and the fixed concentration of the radioligand.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.

-

-

Termination and Washing:

-

Terminate the assay by aspirating the medium and washing the cells twice with ice-cold assay buffer to remove unbound radioligand.

-

-

Cell Lysis and Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

-

Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data

The binding affinity of DUPA and its conjugates to PSMA is a critical parameter for their efficacy. The following tables summarize key quantitative data.

Table 1: Binding Affinity of DUPA to PSMA

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 8 nM | Not specified | |

| IC50 | 47 nM | Not specified |

Table 2: Binding Affinity of Representative DUPA-Conjugates to PSMA

| Conjugate | IC50 | Cell Line | Reference |

| DUPA-Indenoisoquinoline | Low nanomolar | 22RV1 | |

| DUPA-Paclitaxel | Not specified, potent cytotoxicity | PSMA expressing cell lines | |

| DUPA-6-Ahx-(64Cu-NODAGA)-5-Ava-BBN(7–14)NH2 | 1.16 ± 1.35 nM | LNCaP |

PSMA Signaling Pathway

Upon binding of a ligand like DUPA, PSMA is internalized via clathrin-mediated endocytosis. This process is not merely a mechanism for drug delivery but also intersects with crucial cellular signaling pathways that drive prostate cancer progression. PSMA expression has been shown to induce a switch in signaling from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, which promotes cell survival and tumor growth.

This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1. In cells with low PSMA expression, RACK1 facilitates the formation of a complex between β1 integrin and IGF-1R, leading to the activation of the MAPK pathway. However, in cells with high PSMA expression, PSMA disrupts this complex, redirecting the signal to activate the PI3K-AKT pathway. Understanding this pathway is critical for the rational design of PSMA-targeted therapies.

References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-encoded chemical libraries enable the discovery of potent PSMA-ligands with substantially reduced affinity towards the GCPIII anti-target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

The Core Mechanism of DUPA Ligand PSMA Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the small-molecule ligand, 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid (DUPA), targets the Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it a premier target for diagnostic imaging and targeted therapy.[1][2][3] DUPA's high affinity and specificity for PSMA, coupled with its ability to be internalized by the cell, make it a powerful tool in the development of novel prostate cancer theranostics.[2][4]

Mechanism of PSMA Targeting by DUPA

The targeting mechanism of DUPA can be understood through two primary processes: high-affinity binding to the extracellular domain of PSMA and subsequent internalization via receptor-mediated endocytosis.

High-Affinity Binding

DUPA is a glutamate-urea-based ligand that mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The binding occurs at the enzymatic active site located on the extracellular portion of the PSMA protein. Molecular docking studies have revealed that the interaction is highly specific, driven by electrostatic interactions between the carboxylate groups of DUPA and key amino acid residues, such as arginine and lysine, within the PSMA binding pocket. A critical component of this interaction is the direct coordination of the urea-carbonyl oxygen atom with the zinc atoms present in the enzyme's active site. This precise, high-affinity binding is the foundation of DUPA's ability to selectively target PSMA-expressing cells.

Internalization Pathway

Upon binding of a DUPA-conjugated agent to PSMA, the receptor-ligand complex is rapidly internalized into the cancer cell. This process occurs through clathrin-mediated endocytosis. The complex is engulfed in clathrin-coated pits, which then invaginate to form intracellular vesicles. Once inside the cell, the DUPA conjugate is released into the cytoplasm, and the PSMA receptor is recycled back to the cell membrane, available for further ligand binding. This efficient internalization and receptor recycling mechanism makes DUPA an excellent delivery vehicle for therapeutic payloads, such as cytotoxic drugs or radionuclides, directly into the target cancer cells.

Quantitative Analysis of DUPA-PSMA Interaction

The binding affinity of DUPA and its conjugates to PSMA is a critical parameter for their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). Lower values for these parameters indicate higher binding affinity.

| Compound | Cell Line | Assay Type | Affinity Metric | Value (nM) | Reference |

| DUPA | - | - | Ki | 8 | |

| DUPA | - | - | IC50 | 47 | |

| DUPA-99mTc | LNCaP | Saturation Binding | Kd | 14 | |

| DUPA-CHX-A''-DTPA Conjugate | rhPSMA | NAALADase Assay | IC50 | 0.8 ± 0.1 | |

| RPS-077 (DUPA-based) | - | Competitive Binding | IC50 | 1.7 ± 0.3 | |

| PSMA-D4 (DUPA-based) | LNCaP | Competitive Binding | IC50 | 28.7 ± 5.2 |

PSMA-Related Signaling

While DUPA is primarily utilized as a targeting ligand to deliver a payload, the high expression of PSMA itself has been shown to influence key cellular signaling pathways involved in prostate cancer progression. In cells with high PSMA expression, PSMA interacts with a scaffolding protein RACK1, which disrupts a complex that typically activates the MAPK/ERK pathway. This disruption redirects signaling to the PI3K-AKT pathway, which is known to promote tumor survival and growth. Therefore, targeting highly PSMA-expressing cells with DUPA conjugates not only delivers a therapeutic agent but also targets cells that may be reliant on the pro-survival PI3K-AKT signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DUPA(OtBu)-OH in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge. The quest for targeted therapies that can selectively eradicate cancer cells while minimizing damage to healthy tissues is a paramount objective in oncology research. One of the most promising targets for prostate cancer is the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This technical guide delves into the pivotal role of DUPA(OtBu)-OH, a key precursor for the high-affinity PSMA-targeting ligand DUPA, in the development of novel diagnostic and therapeutic agents against prostate cancer.

DUPA(OtBu)-OH serves as a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) ester groups mask the carboxylic acid functionalities, which are crucial for PSMA binding. This protection strategy allows for controlled chemical modifications and conjugation of DUPA to various molecular entities, such as imaging agents and cytotoxic drugs. Following conjugation, the OtBu groups are removed to yield the active DUPA-conjugate capable of binding to PSMA with high affinity.

This guide provides a comprehensive overview of DUPA(OtBu)-OH's application in prostate cancer research, including detailed experimental protocols, quantitative data on the efficacy of DUPA-conjugates, and a review of the underlying signaling pathways.

Data Presentation

The following tables summarize key quantitative data for DUPA and its conjugates in the context of prostate cancer research.

Table 1: Binding Affinity of DUPA and its Conjugates to PSMA

| Ligand/Conjugate | Cell Line/System | Assay Type | Binding Affinity (Kd or Ki) | IC50 | Citation(s) |

| DUPA | 8 nM (Ki) | 47 nM | [1][2] | ||

| DUPA-Indenoisoquinoline | 22RV1 | Low nanomolar range | [2] | ||

| 99mTc-DUPA-Conjugate | LNCaP | Competitive Binding | 14 nM (Kd) | [3] | |

| CHX-A''-DTPA-DUPA-Pep (177Lu-labeled) | LNCaP C4-2 | Saturation Binding | 14.67 ± 1.95 nM (Kd) | [3] | |

| CHX-A''-DTPA-DUPA-Pep (90Y-labeled) | LNCaP C4-2 | Saturation Binding | 8.0 ± 1.1 nM (Kd) | ||

| CHX-A''-DTPA-DUPA-Pep (68Ga-labeled) | LNCaP C4-2 | Saturation Binding | 12.09 ± 0.66 nM (Kd) |

Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates in Prostate Cancer Cell Lines

| Conjugate | Cell Line | IC50 | Citation(s) |

| DUPA-Indenoisoquinoline | 22RV1 | Low nanomolar range | |

| Brachydin A | DU145 | 10.7 µM | |

| Brachydin A | PNT2 (non-tumor) | 77.7 µM |

Table 3: In Vivo Efficacy of DUPA-Drug Conjugates in Prostate Cancer Xenograft Models

| Conjugate | Animal Model | Tumor Model | Efficacy Outcome | Citation(s) |

| DUPA-Indenoisoquinoline | Mice | 22RV1 Xenograft | Complete cessation of tumor growth | |

| DUPA-NIR Conjugate | Mice | LNCaP (PSMA+) Xenograft | Significant tumor uptake | |

| DUPA-NIR Conjugate | Mice | 22Rv1 (PSMA+) Xenograft | Significant tumor uptake | |

| DUPA-NIR Conjugate | Mice | A549 (PSMA-) Xenograft | Minimal tumor uptake | |

| DUPA-α-Amanitin | Mice | LNCaP Xenograft | Limited efficacy due to short half-life | |

| DUPA-Fc-α-Amanitin | Mice | LNCaP Xenograft | Complete tumor remission |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DUPA(OtBu)-OH and its derivatives.

Synthesis of DUPA(OtBu)-OH

The synthesis of DUPA(OtBu)-OH is typically achieved through solid-phase peptide synthesis (SPPS) techniques. A standard protocol is as follows:

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-Glu(OtBu)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Triphosgene

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-L-Glu(OtBu)-OH and DIPEA in DCM and react for 2-4 hours at room temperature. Cap any unreacted sites.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glutamic acid.

-

Urea Formation: Swell the deprotected resin in DCM. In a separate flask, dissolve triphosgene in DCM and add it to the resin suspension, followed by the addition of DIPEA. React for 1-2 hours.

-

Coupling of Second Glutamic Acid: Add a solution of L-glutamic acid di-tert-butyl ester hydrochloride and DIPEA in DCM to the resin and react overnight.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the DUPA(OtBu)-OH from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of DUPA to a Cytotoxic Drug (e.g., Docetaxel)

This protocol outlines a general strategy for conjugating the deprotected DUPA to a drug like docetaxel, often through a linker.

Materials:

-

DUPA (deprotected form of DUPA(OtBu)-OH)

-

Docetaxel

-

Linker with appropriate functional groups (e.g., a maleimide-thiol reaction)

-

Activating agents (e.g., HBTU, HATU)

-

DIPEA

-

DMF or other suitable solvent

-

RP-HPLC for purification

Procedure:

-

Linker Attachment to DUPA: Activate the carboxylic acid group of DUPA using an activating agent and react it with an amino-functionalized linker in the presence of DIPEA.

-

Drug Modification: Modify docetaxel to introduce a reactive group (e.g., a thiol) if it doesn't already possess one.

-

Conjugation Reaction: React the linker-modified DUPA with the modified docetaxel. For example, if using a maleimide-thiol linker system, react the maleimide-functionalized DUPA with the thiol-containing docetaxel.

-

Purification: Purify the final DUPA-drug conjugate using RP-HPLC.

PSMA Competitive Binding Assay

This assay determines the binding affinity of a DUPA-conjugate to PSMA on prostate cancer cells.

Materials:

-

PSMA-positive prostate cancer cells (e.g., LNCaP)

-

Radiolabeled PSMA ligand (e.g., 125I-MIP-1072)

-

Unlabeled DUPA-conjugate (competitor)

-

Cell culture medium

-

Binding buffer (e.g., RPMI with 1% BSA)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 24-well plate and allow them to adhere overnight.

-

Assay Setup:

-

Total Binding: Add a fixed concentration of the radiolabeled ligand to the cells.

-

Non-specific Binding: Add the radiolabeled ligand along with a large excess of an unlabeled, high-affinity PSMA inhibitor (e.g., 2-PMPA).

-

Competition: Add the radiolabeled ligand along with increasing concentrations of the unlabeled DUPA-conjugate.

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours.

-

Washing: Wash the cells with ice-cold binding buffer to remove unbound ligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

-

Data Analysis: Calculate the specific binding and plot it against the concentration of the competitor to determine the IC50 value.

In Vitro Internalization Assay

This assay measures the uptake of a DUPA-conjugate into PSMA-expressing cells.

Materials:

-

PSMA-positive prostate cancer cells (e.g., LNCaP)

-

Fluorescently or radiolabeled DUPA-conjugate

-

Cell culture medium

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound ligand

-

Lysis buffer

-

Fluorometer or gamma counter

Procedure:

-

Cell Seeding: Seed LNCaP cells in a multi-well plate.

-

Incubation: Add the labeled DUPA-conjugate to the cells and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).

-

Surface Ligand Removal: At each time point, wash the cells with cold PBS and then treat with an acid wash buffer to strip off non-internalized, surface-bound conjugate.

-

Cell Lysis and Measurement: Lyse the cells and measure the internalized fluorescence or radioactivity.

-

Data Analysis: Quantify the amount of internalized conjugate at each time point.

In Vivo Biodistribution and Efficacy Study

This protocol outlines a typical in vivo study to assess the tumor-targeting ability and therapeutic efficacy of a DUPA-drug conjugate.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

PSMA-positive prostate cancer cells (e.g., LNCaP, 22Rv1)

-

DUPA-drug conjugate

-

Control groups (e.g., vehicle, unconjugated drug)

-

Imaging system (for labeled conjugates) or caliper for tumor measurement

Procedure:

-

Tumor Xenograft Model: Subcutaneously implant PSMA-positive prostate cancer cells into the flank of the mice. Allow tumors to grow to a palpable size.

-

Treatment Groups: Randomize mice into different treatment groups:

-

Vehicle control

-

Unconjugated drug

-

DUPA-drug conjugate

-

(Optional) DUPA-conjugate with a non-targeting ligand

-

-

Drug Administration: Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

-

Biodistribution (for labeled conjugates): At various time points post-injection, euthanize a subset of mice, harvest tumors and major organs, and measure the amount of accumulated conjugate using an appropriate imaging modality or by measuring radioactivity.

-

Efficacy Assessment: Monitor tumor volume using calipers throughout the study. Record animal body weight as a measure of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth inhibition between the different treatment groups. Analyze the biodistribution data to determine tumor-to-organ ratios.

Signaling Pathways and Visualizations

PSMA is not merely a passive docking site; its engagement can trigger intracellular signaling cascades that influence prostate cancer cell survival and proliferation. Research has shown that PSMA can modulate the PI3K/Akt and MAPK signaling pathways.

PSMA-Mediated Signaling Pathway

PSMA expression can lead to a shift from the proliferative MAPK pathway to the pro-survival PI3K-Akt pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that normally activates the MAPK pathway. This redirection of signaling promotes tumor progression.

References

DUPA(OtBu)-OH for Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DUPA(OtBu)-OH, a critical precursor for the development of targeted drug delivery systems aimed at prostate cancer. By leveraging the high expression of Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, DUPA-conjugated therapeutics offer a promising strategy for enhancing drug efficacy while minimizing off-target toxicity.[1][2] This document details the underlying mechanism of action, experimental protocols for synthesis and evaluation, and key quantitative data to support further research and development in this area.

Introduction to DUPA(OtBu)-OH and PSMA-Targeted Therapy

DUPA(OtBu)-OH is a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent ligand for Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness.[2] This differential expression makes PSMA an attractive target for delivering cytotoxic agents, radioligands, and imaging agents directly to the tumor site. The tert-butyl (OtBu) protecting groups on DUPA(OtBu)-OH mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic payloads. Following deprotection, the resulting DUPA-conjugate can effectively bind to PSMA.

Mechanism of Action: PSMA-Mediated Endocytosis

The therapeutic action of DUPA-conjugates is initiated by their high-affinity binding to the extracellular domain of PSMA. This binding event triggers receptor-mediated endocytosis, primarily through a clathrin-mediated pathway. The process can be summarized in the following key stages:

-

Binding: The DUPA-conjugate specifically binds to PSMA on the surface of the cancer cell.

-

Internalization: The PSMA-ligand complex is internalized into the cell through the formation of clathrin-coated pits.

-

Endosomal Trafficking: The complex is trafficked through the endosomal pathway.

-

Payload Release: Within the endosomal or lysosomal compartments, the linker connecting DUPA to the therapeutic payload is cleaved, releasing the active agent inside the cell. The design of this linker is critical and can be engineered to be sensitive to the acidic environment or specific enzymes within these compartments.

-

Receptor Recycling: After releasing its cargo, PSMA is recycled back to the cell surface, where it can bind to additional DUPA-conjugates.

This targeted delivery and intracellular release mechanism concentrates the therapeutic agent at the site of action, thereby enhancing its cytotoxic effect on cancer cells while sparing healthy tissues.

PSMA-Mediated Endocytosis Pathway

Quantitative Data

The following tables summarize key quantitative data for DUPA and DUPA-conjugated compounds.

| Compound | Target | Binding Affinity (Ki) | Cell Line | Reference |

| DUPA | PSMA | 8 nM | - |

| Compound | IC50 | Cell Line | Notes | Reference |

| DUPA-Indenoisoquinoline Conjugate | Low nanomolar range | 22RV1 | Induced complete cessation of tumor growth in mice. | |

| Paclitaxel | 2.5 - 7.5 nM | Various human tumor cell lines | Cytotoxicity is schedule-dependent. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DUPA(OtBu)-OH.

Synthesis of DUPA(OtBu)-OH

While DUPA(OtBu)-OH is commercially available, its synthesis can be achieved from protected glutamic acid derivatives. A general approach involves the reaction of a protected glutamic acid isocyanate with another protected glutamic acid derivative.

Materials:

-

L-Glutamic acid di-tert-butyl ester hydrochloride

-

Triphosgene

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

L-Glutamic acid α-tert-butyl ester

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Protocol:

-

Formation of Isocyanate:

-

Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphosgene (in portions) followed by the dropwise addition of TEA or DIPEA, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).

-

-

Urea Formation:

-

In a separate flask, dissolve L-Glutamic acid α-tert-butyl ester in anhydrous DMF.

-

Add TEA or DIPEA to this solution.

-

Slowly add the freshly prepared isocyanate solution from step 1 to the solution of L-Glutamic acid α-tert-butyl ester.

-

Stir the reaction mixture at room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction with water or a saturated solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain DUPA(OtBu)-OH.

-

Conjugation of DUPA(OtBu)-OH to a Therapeutic Agent (e.g., Paclitaxel) via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of DUPA(OtBu)-OH to an amine-functionalized linker on paclitaxel.

Materials:

-

DUPA(OtBu)-OH

-

Amine-functionalized paclitaxel derivative

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous DMF or DMSO

-

DIPEA

-

Reaction buffer (e.g., 0.1 M MES buffer, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for coupling)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC)

Protocol:

-

Activation of DUPA(OtBu)-OH:

-

Dissolve DUPA(OtBu)-OH in anhydrous DMF or activation buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.5 (DUPA:EDC:NHS).

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Amine-Functionalized Paclitaxel:

-

Dissolve the amine-functionalized paclitaxel derivative in the coupling buffer.

-

Add the activated DUPA(OtBu)-OH solution to the paclitaxel solution.

-

Add DIPEA to maintain a slightly basic pH (7.5-8.5) to facilitate the reaction with the primary amine.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a small amine-containing molecule like hydroxylamine or ethanolamine.

-

Purify the DUPA(OtBu)-paclitaxel conjugate using reverse-phase HPLC.

-

-

Deprotection:

-

Remove the tert-butyl protecting groups by treating the conjugate with a solution of trifluoroacetic acid (TFA) in DCM.

-

Purify the final DUPA-paclitaxel conjugate by HPLC.

-

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. crtonline.org [crtonline.org]

- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

The Nexus of Precision Oncology: A Technical Guide to DUPA(OtBu)-OH in Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted cancer therapy, the principle of "theranostics"—the integration of diagnostic and therapeutic capabilities into a single agent—offers a paradigm shift towards personalized medicine. Central to this approach is the development of highly specific molecular probes that can selectively identify and deliver therapeutic payloads to cancer cells. This technical guide provides an in-depth exploration of DUPA(OtBu)-OH , a critical precursor to the high-affinity Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, DUPA. We delve into its chemical characteristics, its pivotal role in the synthesis of theranostic agents, and the underlying biological pathways that govern its efficacy. This document serves as a comprehensive resource, consolidating quantitative data, experimental methodologies, and logical workflows to empower researchers in the development of next-generation PSMA-targeted theranostics for prostate cancer.

Introduction to Theranostics and PSMA

Theranostics represents a powerful strategy in modern oncology, combining diagnostic imaging and targeted therapy to provide a holistic approach to patient care.[1][2][3] This methodology allows for the non-invasive visualization of a therapeutic target, enabling patient selection, treatment planning, and monitoring of therapeutic response.[1]

Prostate-Specific Membrane Antigen (PSMA) has emerged as an exceptional target for theranostics in prostate cancer.[4] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential. Its limited expression in most normal tissues makes it an ideal candidate for targeted therapies, minimizing off-target toxicity.

DUPA(OtBu)-OH: A Key Precursor for PSMA-Targeted Agents

DUPA(OtBu)-OH, chemically known as (S)-5-tert-Butoxy-4-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid, is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) protecting groups are crucial for synthetic strategies, allowing for the selective modification of the molecule during the conjugation of imaging agents or therapeutic payloads.

Chemical Properties

The key chemical properties of DUPA(OtBu)-OH are summarized in the table below.

| Property | Value |

| Chemical Formula | C23H40N2O9 |

| Molecular Weight | 488.57 g/mol |

| CAS Number | 1026987-94-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and acetonitrile, sparingly soluble in chloroform and methanol. |

Data sourced from commercial supplier information.

The Role of DUPA as a PSMA-Targeting Moiety

Upon deprotection of the tert-butyl groups, DUPA exhibits high-affinity binding to the enzymatic pocket of PSMA. This interaction facilitates the internalization of DUPA-conjugated molecules into PSMA-expressing cancer cells, forming the basis of its utility in targeted drug delivery.

Synthesis and Conjugation

While a detailed, publicly available, step-by-step synthesis protocol for DUPA(OtBu)-OH is not readily found in the literature, its chemical structure suggests a synthetic route involving the coupling of protected glutamic acid derivatives. The synthesis of DUPA-drug conjugates typically involves the deprotection of the carboxylic acid groups of DUPA(OtBu)-OH, followed by conjugation to a linker or directly to a therapeutic agent.

Caption: General workflow for the synthesis of DUPA-conjugates.

Biological Mechanisms and Signaling Pathways

The therapeutic and diagnostic efficacy of DUPA-conjugated agents is contingent on their specific binding to PSMA and subsequent internalization.

PSMA-Mediated Endocytosis

The primary mechanism of internalization for PSMA-bound ligands is clathrin-mediated endocytosis. This process involves the binding of the DUPA-conjugate to PSMA on the cell surface, followed by the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. These vesicles then traffic within the cell, delivering the therapeutic or diagnostic payload.

Caption: PSMA-mediated clathrin-dependent endocytosis pathway.

PSMA-Associated Signaling

Recent research indicates that PSMA is not merely a passive receptor but also plays a role in intracellular signaling. PSMA expression has been shown to influence the PI3K-Akt-mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and growth. Furthermore, PSMA can modulate a switch from the MAPK to the PI3K-AKT signaling pathway, promoting prostate cancer progression. The binding of DUPA-conjugates to PSMA may have implications for these signaling pathways, a factor that warrants further investigation in the development of new theranostic agents.

Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in PSMA-targeted theranostics. The following sections outline key experimental workflows.

Radiolabeling with Gallium-68

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide commonly used for PET imaging. The following is a general protocol for labeling DUPA-conjugates containing a DOTA chelator with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-DUPA-conjugate

-

Sodium acetate buffer (pH 4.0-4.5)

-

Sterile, pyrogen-free water

-

Heating block

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

Add the DOTA-DUPA-conjugate solution to a sterile reaction vial.

-

Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at 95°C for 5-15 minutes.

-

Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical use.

Caption: Workflow for ⁶⁸Ga-labeling of DOTA-DUPA-conjugates.

In Vitro Cell Uptake and Internalization Assay

This assay is used to quantify the specific uptake and internalization of a radiolabeled DUPA-conjugate in PSMA-expressing cells.

Materials:

-

PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines

-

Cell culture medium

-

Radiolabeled DUPA-conjugate

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to remove surface-bound radioactivity

-

Lysis buffer

-

Gamma counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Incubate the cells with the radiolabeled DUPA-conjugate at 37°C for various time points (e.g., 30, 60, 120 minutes).

-

To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled DUPA or another PSMA inhibitor.

-

At each time point, wash the cells with ice-cold PBS to stop uptake.

-

To measure internalization, incubate one set of wells with the acid wash buffer to strip surface-bound radioactivity. The remaining cell-associated radioactivity represents the internalized fraction.

-

Lyse the cells and measure the radioactivity in the cell lysate (total uptake or internalized fraction) using a gamma counter.

-

Calculate the specific uptake as the total uptake minus the non-specific uptake.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are essential to evaluate the tumor-targeting efficacy and clearance profile of a theranostic agent.

Materials:

-

Tumor-bearing mice (e.g., with LNCaP xenografts)

-

Radiolabeled DUPA-conjugate

-

Anesthetic

-

Gamma counter

Procedure:

-

Inject the radiolabeled DUPA-conjugate intravenously into tumor-bearing mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

-

Dissect and collect tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

The binding affinity of DUPA and its derivatives to PSMA is a critical determinant of their efficacy. The following tables summarize key quantitative data from the literature.

Table 1: PSMA Binding Affinity of DUPA and Derivatives

| Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) |

| DUPA | - | - | 47 | 8 |

| PSMA-617 | LNCaP | Competitive Binding | ~5 | 2.34 ± 2.94 |

| PSMA-I&T | LNCaP | Competitive Binding | 7.9 - 10.5 | - |

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: In Vivo Biodistribution of a ⁶⁸Ga-PSMA-Targeted Agent in Mice (%ID/g at 1h post-injection)

| Organ | Uptake (%ID/g) |

| Blood | 0.5 ± 0.1 |

| Tumor (PSMA+) | 7.8 ± 2.1 |

| Kidneys | 25.4 ± 5.6 |

| Liver | 1.2 ± 0.3 |

| Spleen | 0.8 ± 0.2 |

| Muscle | 0.3 ± 0.1 |

Note: This data is representative and can vary based on the specific DUPA-conjugate and animal model.

Conclusion and Future Directions

DUPA(OtBu)-OH is a cornerstone molecule in the development of PSMA-targeted theranostics. Its protected chemical structure allows for versatile conjugation to a wide array of imaging and therapeutic moieties. The high affinity of its deprotected form, DUPA, for PSMA enables the selective delivery of these agents to prostate cancer cells, paving the way for personalized diagnosis and treatment.

Future research in this field will likely focus on the development of novel DUPA-conjugates with optimized pharmacokinetic properties, including enhanced tumor uptake and reduced off-target accumulation, particularly in the kidneys. Furthermore, a deeper understanding of how DUPA-conjugates modulate PSMA-related signaling pathways could open new avenues for combination therapies that simultaneously target PSMA and inhibit cancer cell survival mechanisms. The continued refinement of DUPA-based theranostics holds immense promise for improving the management and outcomes for patients with prostate cancer.

References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

The Glutamate-Urea-Lysine Scaffold: A Technical Guide to a Versatile Core in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

The glutamate-urea-lysine (GUL) scaffold has emerged as a cornerstone in the rational design of targeted therapeutics and diagnostic agents, most notably for prostate cancer. Its remarkable affinity and specificity for Prostate-Specific Membrane Antigen (PSMA), a cell surface enzyme overexpressed in prostate carcinoma, have propelled the development of a new generation of clinical candidates. This technical guide provides an in-depth exploration of the GUL core, encompassing its structure-activity relationships, synthesis, and the experimental methodologies crucial for its evaluation.

Core Concepts: Structure and Mechanism of Action

The GUL scaffold is a peptidomimetic composed of three key moieties: a glutamate, a central urea linkage, and a lysine residue. This structure mimics the endogenous substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), enabling it to bind with high affinity to the enzyme's active site. The urea functional group is critical for this interaction, coordinating with the Zn2+ ion within the PSMA active site and forming hydrogen bonds with adjacent amino acid residues like Tyr552 and His553.[1][2] The three carboxylic acid groups of the glutamate and lysine components are also essential for binding, engaging in electrostatic interactions with arginine and asparagine residues in the PSMA binding pocket.[1][2]

The versatility of the GUL scaffold lies in its modular nature. The lysine side chain provides a convenient attachment point for a wide array of functional molecules, including:

-

Radiolabels: For diagnostic imaging (e.g., SPECT and PET) and targeted radionuclide therapy.

-

Fluorescent dyes: For optical imaging and intraoperative guidance.

-

Chemotherapeutic agents: For targeted drug delivery.

-

Linkers and Chelators: To conjugate the aforementioned moieties.[3]

This adaptability has led to the development of numerous GUL-based agents that are in various stages of preclinical and clinical development.

Quantitative Analysis of GUL-Based PSMA Inhibitors

The binding affinity and inhibitory potency of GUL derivatives are critical parameters for their efficacy. These are typically quantified by the dissociation constant (Kd) and the inhibition constant (Ki), respectively. Lower values indicate higher affinity and potency. The following tables summarize key quantitative data for representative GUL-based compounds.

| Compound | Description | Ki (nM) | Kd (nM) | Cell Line |

| MIP-1072 | (S)-2-(3-((S)-1-carboxy-5-(4–iodobenzylamino)pentyl)ureido)pentanedioic acid | 4.6 ± 1.6 | 3.8 ± 1.3 | LNCaP |

| MIP-1095 | (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid | 0.24 ± 0.14 | 0.81 ± 0.39 | LNCaP |

| Glu-urea-Glu | Glutamate-urea-glutamate scaffold | 47 | Not Reported | Not Reported |

| Glu-urea-Lys | Glutamate-urea-lysine scaffold | 15.25 | Not Reported | Not Reported |

| PSMA-617 | DOTA-conjugated GUL derivative | 2.34 | Not Reported | Not Reported |

Table 1: In vitro binding affinities and inhibition constants of selected GUL-based PSMA inhibitors.

| Compound | Description | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Salivary Gland Uptake (%ID/g at 1h) |

| [68Ga]Ga-HTK03177 | Ga-labeled Lys-urea-Aad derivative | 24.7 ± 6.85 | 7.76 ± 1.00 | 0.22 ± 0.02 |

| [68Ga]Ga-HTK03187 | Ga-labeled Lys-urea-Aad derivative | 21.1 ± 3.62 | 2.83 ± 0.45 | 0.16 ± 0.02 |

Table 2: In vivo biodistribution data of 68Ga-labeled GUL analogue radiotracers in LNCaP tumor xenografts.

Experimental Protocols

The synthesis and evaluation of GUL-based compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Solid-Phase Synthesis of the Glutamate-Urea-Lysine (EUK) Scaffold

This protocol describes a common method for synthesizing the core GUL scaffold on a solid support, which allows for easier purification.

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-Glu(OtBu)-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

-

25% Piperidine in DMF

-

Triphosgene

-

Fmoc-Lys(Alloc)-OH or other suitably protected lysine derivative

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Attach Fmoc-Glu(OtBu)-OH to the resin using DIPEA in a DCM/DMF mixture. Allow the reaction to proceed for 2 hours at room temperature.

-

Fmoc Deprotection: Wash the resin with DMF and DCM. Treat the resin with 25% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the glutamate, exposing the free amine.

-

Isocyanate Formation: Suspend the resin in dry DCM. Add a solution of triphosgene and DIPEA in dry DCM at 0°C and stir for 6 hours under sealed conditions to form the isocyanate intermediate on the solid support.

-

Urea Bond Formation: Add a solution of the protected lysine derivative (e.g., Fmoc-Lys(Alloc)-OH) and DIPEA in DCM to the resin-bound isocyanate. Stir until the reaction is complete, as monitored by a Kaiser test (which will be negative upon completion).

-

Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a TFA cleavage cocktail to cleave the synthesized scaffold from the resin and remove the side-chain protecting groups (e.g., OtBu, Alloc).

-

Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro PSMA Binding Assay

This assay determines the binding affinity of a GUL compound to PSMA expressed on cancer cells.

Materials:

-

LNCaP cells (PSMA-positive) and PC3 cells (PSMA-negative, as a control)

-

Radiolabeled GUL compound (e.g., [123I]MIP-1095)

-

Unlabeled GUL compound (for competition)

-

Binding buffer (e.g., RPMI-1640 with 1% BSA)

-

Gamma counter

Procedure:

-

Cell Plating: Plate LNCaP and PC3 cells in multi-well plates and allow them to adhere overnight.

-

Binding Reaction: Incubate the cells with increasing concentrations of the radiolabeled GUL compound in binding buffer at 4°C for 1 hour. For competition assays, co-incubate a fixed concentration of the radiolabeled compound with increasing concentrations of the unlabeled compound.

-

Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by performing nonlinear regression analysis of the saturation binding data.

In Vivo Biodistribution Studies

These studies evaluate the uptake and clearance of a radiolabeled GUL compound in a living organism, typically in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)

-

Radiolabeled GUL compound

-

Saline solution for injection

-

Gamma counter

Procedure:

-

Animal Model: Establish tumor xenografts by subcutaneously injecting LNCaP cells into the flanks of immunocompromised mice.

-

Radiotracer Injection: Once tumors reach a suitable size, inject a known amount of the radiolabeled GUL compound via the tail vein.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect key organs and tissues (tumor, blood, liver, kidneys, muscle, etc.).

-

Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the compound's distribution and tumor-targeting ability.

Visualizations

General Structure of a GUL-Based Targeting Agent

Caption: Modular composition of a typical GUL-based targeting agent.

PSMA Targeting and Internalization Pathway

Caption: Mechanism of PSMA targeting and internalization by GUL agents.

Solid-Phase Synthesis Workflow

Caption: Simplified workflow for the solid-phase synthesis of the GUL scaffold.

References

Navigating the Synthesis and Supply of DUPA(OtBu)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of DUPA(OtBu)-OH, a critical precursor for the development of prostate-specific membrane antigen (PSMA)-targeted therapeutics and diagnostics. Aimed at researchers, scientists, and professionals in drug development, this document outlines supplier information, purity standards, and representative experimental protocols for the synthesis and quality control of this key compound.

DUPA(OtBu)-OH, a protected derivative of the glutamate-urea-based PSMA inhibitor, serves as a vital building block for conjugating imaging agents or cytotoxic drugs to selectively target prostate cancer cells. The tert-butyl ester protecting groups (OtBu) are instrumental in facilitating controlled chemical modifications before their removal in the final stages of synthesis to yield the active PSMA-targeting moiety.

Supplier Landscape and Purity Specifications

A variety of chemical suppliers offer DUPA(OtBu)-OH, typically for research and development purposes. Purity is a critical parameter for its successful application in multi-step syntheses. The following table summarizes publicly available information from several suppliers. Researchers are advised to request batch-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Stated Purity | CAS Number |

| MedChemExpress | >98% | 1026987-94-9 |

| BOC Sciences | 95% | 1026987-94-9 |

| Cayman Chemical | ≥98% | 1026987-94-9 |

| 001Chemical | ≥98% | 1026987-94-9 |

| Otto Chemie Pvt. Ltd. | 98% | 1026987-94-9 |

| MedKoo | >98% | 1026987-94-9 |

Representative Synthesis Protocol

While specific, proprietary synthesis methods for DUPA(OtBu)-OH are not always publicly disclosed, a representative protocol can be adapted from the synthesis of similar glutamate-urea-lysine based structures. The following outlines a plausible synthetic route.

A Representative Liquid-Phase Synthesis of DUPA(OtBu)-OH:

This protocol is based on the well-established methodology of forming urea linkages from isocyanate intermediates.

Materials:

-

H-Glu(OtBu)-OtBu·HCl (L-Glutamic acid di-tert-butyl ester hydrochloride)

-

Triphosgene

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

H-Glu(OtBu)-OH (L-Glutamic acid γ-tert-butyl ester)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Isocyanate Formation: To a solution of H-Glu(OtBu)-OtBu·HCl in anhydrous DCM at -78°C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA to neutralize the hydrochloride salt. A solution of triphosgene in anhydrous DCM is then added dropwise. The reaction is allowed to stir at low temperature and then gradually warm to room temperature to form the isocyanate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Urea Formation: In a separate flask, H-Glu(OtBu)-OH is dissolved in a suitable anhydrous solvent such as a mixture of DCM and DMF, along with a base like DIPEA. This solution is then added to the freshly prepared isocyanate solution at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DUPA(OtBu)-OH.

Quality Control and Characterization

Ensuring the purity and structural integrity of DUPA(OtBu)-OH is paramount for its use in further synthetic steps. The following are standard analytical techniques employed for its characterization.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and to detect any impurities.

-

Typical Method:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210-220 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the molecule.

-

Typical Method:

-

¹H NMR: Provides information on the number and types of protons in the molecule. The characteristic peaks for the tert-butyl groups (around 1.4-1.5 ppm) and the protons on the glutamate backbone would be expected.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used.

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-